molecular formula C14H12FN B1149372 3-fluoro-5,8-dimethyl-9H-carbazole CAS No. 128612-26-0

3-fluoro-5,8-dimethyl-9H-carbazole

Cat. No.: B1149372
CAS No.: 128612-26-0
M. Wt: 213
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Description

3-fluoro-5,8-dimethyl-9H-carbazole is a heterocyclic aromatic compound with the molecular formula C14H12FN. It is a derivative of carbazole, which is known for its wide range of applications in organic electronics, pharmaceuticals, and materials science. The presence of fluorine and methyl groups in its structure can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5,8-dimethyl-9H-carbazole typically involves the introduction of fluorine and methyl groups onto the carbazole core. One common method is the electrophilic aromatic substitution reaction, where fluorine and methyl groups are introduced using appropriate reagents under controlled conditions. For instance, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, while methylation can be carried out using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available carbazole. The process typically includes steps such as nitration, reduction, halogenation, and methylation, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5,8-dimethyl-9H-carbazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: N-fluorobenzenesulfonimide (NFSI) for fluorination, methyl iodide (CH3I) for methylation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while substitution reactions can produce various functionalized carbazole derivatives.

Scientific Research Applications

3-fluoro-5,8-dimethyl-9H-carbazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of 3-fluoro-5,8-dimethyl-9H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine can enhance its binding affinity and selectivity towards specific targets, while the methyl groups can influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-9H-carbazole
  • 5,8-dimethyl-9H-carbazole
  • 3,6-dimethyl-9H-carbazole

Uniqueness

3-fluoro-5,8-dimethyl-9H-carbazole is unique due to the combined presence of fluorine and methyl groups, which can significantly alter its chemical and physical properties compared to other carbazole derivatives

Properties

CAS No.

128612-26-0

Molecular Formula

C14H12FN

Molecular Weight

213

Synonyms

3-fluoro-5,8-dimethyl-9H-carbazole

Origin of Product

United States

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